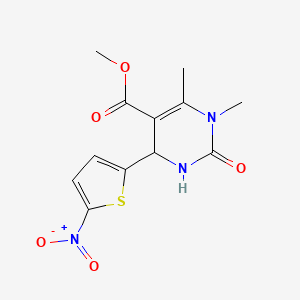![molecular formula C19H23N3O2S B5061694 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as DAPH-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH-3 is a thiol-reactive compound that can be used to modify proteins and peptides, making it a valuable tool in biochemical research.
Mécanisme D'action
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide works by reacting with thiol groups on cysteine residues in proteins. This reaction leads to the formation of a covalent bond between N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide and the cysteine residue, resulting in the modification of the protein. The modification of the protein can affect its structure and function, allowing for the study of protein behavior in various biological processes.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In one study, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, potentially leading to improved cognitive function. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has several advantages as a tool for scientific research. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing for the study of protein structure and function. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used as a fluorescent label, allowing for the visualization of biological processes in real-time. However, one limitation of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in scientific research. One potential application is in the study of protein-protein interactions, where N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used to selectively modify cysteine residues in proteins involved in these interactions. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used in drug discovery as a tool for identifying potential drug targets and screening for potential drug candidates. Finally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used in the development of new fluorescent labels for biomolecules, allowing for the visualization of biological processes in real-time.
Méthodes De Synthèse
The synthesis of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with N,N-dimethylthiocarbamoyl chloride to form the intermediate N,N-dimethylthiocarbamoyl-4-bromoaniline. This intermediate is then reacted with 4-(dimethylamino)phenylamine to form the final product, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide.
Applications De Recherche Scientifique
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been used in various scientific research applications, including protein modification, drug discovery, and fluorescent labeling. In protein modification, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used to selectively modify cysteine residues in proteins, allowing for the study of protein structure and function. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been used in drug discovery as a tool for identifying potential drug targets and screening for potential drug candidates. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used as a fluorescent label for biomolecules, allowing for the visualization of biological processes in real-time.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-13-24-17-11-5-14(6-12-17)18(23)21-19(25)20-15-7-9-16(10-8-15)22(2)3/h5-12H,4,13H2,1-3H3,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJMIADGGPPDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)


![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)

![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5061711.png)